1-Hydroxyxanthone
CAS No.: 719-41-5
Cat. No.: VC21342698
Molecular Formula: C13H8O3
Molecular Weight: 212.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 719-41-5 |
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Molecular Formula | C13H8O3 |
Molecular Weight | 212.2 g/mol |
IUPAC Name | 1-hydroxyxanthen-9-one |
Standard InChI | InChI=1S/C13H8O3/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7,14H |
Standard InChI Key | BNLRKUSVMCIOGU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3O2)O |
Chemical Structure and Properties
1-Hydroxyxanthone (CAS: 719-41-5) belongs to the xanthone family, a class of organoheterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Its IUPAC name is 1-hydroxyxanthen-9-one, with the molecular formula C₁₃H₈O₃ . The structure features a hydroxyl group at position 1 of the xanthone nucleus, which significantly influences its biological activities.
Physical and Chemical Properties
The compound has well-documented physicochemical properties that contribute to its pharmacological potential. Table 1 summarizes these key properties:
Table 1: Physicochemical Properties of 1-Hydroxyxanthone
The physical state of 1-Hydroxyxanthone is typically a solid at room temperature, with significant thermal stability as indicated by its high boiling and flash points .
Spectroscopic Characteristics
Spectroscopic techniques play a critical role in the identification and characterization of 1-Hydroxyxanthone. The compound can be identified using various spectroscopic methods including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Natural Occurrence
1-Hydroxyxanthone has been reported to occur naturally in several plant species, particularly in the Hypericum genus. It has been isolated from:
The compound is classified taxonomically under organoheterocyclic compounds, benzopyrans, 1-benzopyrans, and xanthones . Its presence in these plants contributes to the medicinal properties associated with these botanical sources.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-Hydroxyxanthone typically involves reactions starting from appropriate precursors containing the required functional groups. One common approach begins with 2,6-dihydroxybenzoic acid as the starting material, similar to the synthesis of other hydroxyxanthones. The yields for such syntheses have been reported to range from 11.15% to 33.42% .
Characterization of Synthesized Products
After synthesis, the products are typically characterized using various spectroscopic techniques:
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FTIR (e.g., using Shimadzu-Prestige 21)
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Mass Spectrometry (e.g., using Shimadzu QP-2010S)
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¹H-NMR and ¹³C-NMR (e.g., using JEOL JNMECA 500 MHz spectrometers)
Chromatographic purification often employs mobile phases such as n-hexane and ethyl acetate (1:1 v/v) .
Biological Activities
Anticancer Activity
The anticancer properties of 1-Hydroxyxanthone and related derivatives have been extensively studied. Research has shown that hydroxyxanthones exhibit various levels of anticancer activity against different cell lines, with structural variations significantly affecting potency.
Comparative Anticancer Activity
Studies comparing 1-Hydroxyxanthone with other hydroxyxanthone derivatives have revealed interesting structure-activity relationships. For instance, 1-Hydroxyxanthone shows an IC₅₀ value of approximately 85.32 μM against certain cancer cell lines, while 1,3,6,8-tetrahydroxyxanthone demonstrates significantly enhanced potency with an IC₅₀ value of 9.18 μM .
The position and number of hydroxyl groups on the xanthone scaffold significantly influence anticancer activity. Comparative studies have shown that 1,6-dihydroxyxanthone and 1,3-dihydroxyxanthone exhibit different IC₅₀ values of 40.45 and 71.36 μM, respectively .
Mechanism of Action
The anticancer activity of hydroxyxanthones like 1-Hydroxyxanthone is believed to be mediated through various mechanisms, including:
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Binding to key protein targets such as topoisomerase IIα
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Interaction with protein kinases like c-KIT
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Formation of hydrogen bonds with key amino acid residues, leading to cancer cell death through apoptotic mechanisms
Structural Modifications and Activity Enhancement
Research has demonstrated that structural modifications of the basic hydroxyxanthone scaffold can significantly enhance biological activities. For example:
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The addition of chloro functional groups has been shown to increase the anticancer activity of hydroxyxanthone derivatives .
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The selectivity index (SI) of chloro-substituted hydroxyxanthones is notably higher (3.33-9199.67) compared to non-chlorinated derivatives (0.88-843), indicating improved selectivity for cancer cells over normal cells .
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Molecular docking studies have identified binding interactions between modified hydroxyxanthones and protein tyrosine kinase receptors, involving amino acid residues such as Asp810, Cys809, Ile789, His790, and Leu644 .
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-Hydroxyxanthone provide valuable insights into its potential as a drug candidate. Table 2 summarizes key predicted ADMET properties:
Table 2: ADMET Properties of 1-Hydroxyxanthone
ADMET Parameter | Status | Probability (%) |
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Human Intestinal Absorption | Positive | 99.55% |
Caco-2 Permeability | Positive | 75.35% |
Blood-Brain Barrier Penetration | Negative | 77.50% |
Human Oral Bioavailability | Positive | 84.29% |
Subcellular Localization | Mitochondria | 60.18% |
OATP2B1 Inhibition | Negative | 100.00% |
OATP1B1 Inhibition | Positive | 91.49% |
OATP1B3 Inhibition | Positive | 99.38% |
P-glycoprotein Inhibition | Negative | 86.18% |
P-glycoprotein Substrate | Negative | 93.89% |
CYP3A4 Substrate | Negative | 55.54% |
CYP1A2 Inhibition | Positive | 97.67% |
These properties suggest that 1-Hydroxyxanthone has favorable intestinal absorption and oral bioavailability, while showing limited blood-brain barrier penetration .
Structure-Activity Relationship
Research on hydroxyxanthones has revealed important structure-activity relationships that are relevant to understanding the biological potential of 1-Hydroxyxanthone:
Influence of Hydroxyl Groups
The number and position of hydroxyl groups on the xanthone scaffold significantly impact biological activity:
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Increasing the number of hydroxyl groups generally enhances anticancer activity, as evidenced by the comparison between 1-Hydroxyxanthone (IC₅₀ = 85.32 μM) and 1,3,6,8-tetrahydroxyxanthone (IC₅₀ = 9.18 μM) .
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The position of hydroxyl groups affects potency, with 1,6-dihydroxyxanthone showing greater activity than 1,3-dihydroxyxanthone .
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